4-Heptylzinc bromide

Description

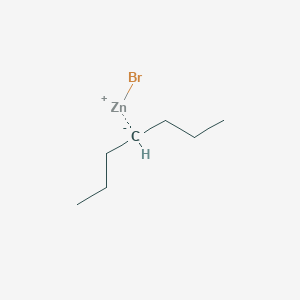

4-Heptylzinc bromide is an organozinc compound characterized by a zinc atom bonded to a bromide ion and a heptyl group at the 4-position. Organozinc reagents like this compound are pivotal in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) where they act as nucleophiles to form carbon-carbon bonds. These compounds are typically air- and moisture-sensitive, requiring handling under inert atmospheres such as argon.

Propriétés

IUPAC Name |

bromozinc(1+);heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIYJJRKLSBDHQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]CCC.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Heptylzinc bromide can be synthesized using a modified version of Knochel’s procedure. The process involves the reaction of 4-bromoheptane with zinc in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the preparation of this compound involves similar methods but with optimized conditions for large-scale production. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Heptylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Negishi coupling. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and typically occurs in the presence of THF or other suitable solvents.

Oxidation and Reduction: These reactions may involve reagents such as iodine or lithium aluminum hydride, depending on the desired transformation.

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .

Applications De Recherche Scientifique

4-Heptylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of organozinc compounds are explored for potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 4-Heptylzinc bromide in chemical reactions involves the transfer of the heptyl group to a target molecule. This process is facilitated by the presence of a catalyst, which activates the zinc-bromide bond, allowing for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparaison Avec Des Composés Similaires

Research Findings and Data

Table: Comparative Reactivity in Cross-Coupling Reactions

*Hypothetical yield based on analogous reactions.

Key Trends :

- Bulky substituents (e.g., heptyl) improve selectivity but may reduce reaction rates due to steric hindrance.

- Halogenated derivatives (e.g., 4-chlorobutylzinc bromide) show moderate yields but high functional group compatibility .

Activité Biologique

4-Heptylzinc bromide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its effects on cellular proliferation and antimicrobial properties.

This compound is an organozinc compound characterized by its unique structure, which includes a heptyl group attached to a zinc atom. This configuration is believed to influence its biological interactions.

Antibacterial Activity

Research has indicated that organozinc compounds exhibit significant antibacterial properties. In studies comparing various ionic liquids, it was found that similar compounds showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Tetrahexylammonium Bromide | S. aureus | 11-13 |

| E. coli | 9.85-10.75 | |

| H. influenzae | 11-13 | |

| This compound | E. coli, S. aureus, etc. | TBD |

Note: TBD indicates that specific data for this compound is not yet available but is expected to be comparable based on structural similarities.

Antiproliferative Activity

The antiproliferative effects of organozinc compounds have been documented, with studies showing that they can inhibit cell growth in various cancer cell lines. The mechanism often involves disruption of cellular processes and induction of apoptosis.

Case Study: Antiproliferative Effects

In a study examining the effects of similar ionic liquids on cancer cell lines, it was observed that:

- Cell Line : Human colon cancer Caco-2

- Method : MTT assay

- Results : Moderate antiproliferative activity was noted at concentrations above 10 mM, with significant inhibition observed in higher concentrations.

The biological activity of this compound may be attributed to several mechanisms:

- Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been noted in various studies involving zinc-based compounds.

- Interference with Cellular Signaling : Zinc ions can modulate signaling pathways involved in cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.